molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B1440308
CAS No.: 1183330-73-5
M. Wt: 219.23 g/mol
InChI Key: NOELADDGHHKGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound with the molecular formula C13H11F2N It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 4 positions of one phenyl ring and a methanamine group attached to the 4 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine typically involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Properties

IUPAC Name

[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELADDGHHKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 2
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.